molecular formula C13H20N2O3 B8434695 3-amino-N,N-bis(2-methoxyethyl)benzamide

3-amino-N,N-bis(2-methoxyethyl)benzamide

Cat. No. B8434695
M. Wt: 252.31 g/mol
InChI Key: OJIQNIHOPOVTAS-UHFFFAOYSA-N
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Patent
US06169095A

Procedure details

A mixture of N,N-bis(2-methoxyethyl)-3-nitrobenzamide (4.11 g) and palladium on charcoal (411 mg) in ethyl acetate (41 ml) was hydrogenated under 1 atmospheric pressure to hydrogen for 1 hour at ambient temperature. The catalyst was removed by filtration and washed with ethyl acetate, and the volatiles were removed in vacuo. The residue was purified with column chromatography eluting with dichloromethane-methanol to give 3-amino-N,N-bis(2-methoxyethyl)benzamide (3.62 g) as an oil.
Name
N,N-bis(2-methoxyethyl)-3-nitrobenzamide
Quantity
4.11 g
Type
reactant
Reaction Step One
Quantity
411 mg
Type
catalyst
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][N:5]([CH2:17][CH2:18][O:19][CH3:20])[C:6](=[O:16])[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1.[H][H]>[Pd].C(OCC)(=O)C>[NH2:13][C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[C:6]([N:5]([CH2:4][CH2:3][O:2][CH3:1])[CH2:17][CH2:18][O:19][CH3:20])=[O:16]

Inputs

Step One
Name
N,N-bis(2-methoxyethyl)-3-nitrobenzamide
Quantity
4.11 g
Type
reactant
Smiles
COCCN(C(C1=CC(=CC=C1)[N+](=O)[O-])=O)CCOC
Name
Quantity
411 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
41 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-methanol

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)N(CCOC)CCOC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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